molecular formula C17H13FN2O B5912708 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5912708
M. Wt: 280.30 g/mol
InChI Key: QLNZQKNYBJKUTH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPP belongs to the class of pyrazolone derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and cognitive function. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages as a research tool, including its ability to modulate neurotransmitter release and its potential applications in the treatment of psychiatric disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, including further studies on its mechanism of action and its potential applications in the treatment of psychiatric disorders. Other future directions include the development of new synthesis methods for 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and the exploration of its potential applications in other areas of research, such as pain and inflammation.

Synthesis Methods

4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst. Other methods include the reaction of 3-fluorobenzaldehyde with 5-methyl-2-phenylpyrazoline-3,4-dione in the presence of a reducing agent.

Scientific Research Applications

4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase, and the activation of adenosine receptors. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(4Z)-4-[(3-fluorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-16(11-13-6-5-7-14(18)10-13)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZQKNYBJKUTH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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